Cas no 937598-91-9 (4-(2,4-Dimethylphenoxy)anilinehydrochloride)

4-(2,4-Dimethylphenoxy)aniline hydrochloride is a fine chemical intermediate primarily used in pharmaceutical and agrochemical synthesis. Its key advantages include high purity and stability, making it suitable for precise applications in organic synthesis. The compound features a phenoxy-aniline structure with dimethyl substitutions, offering selective reactivity for coupling and functionalization reactions. Its hydrochloride salt form enhances solubility in polar solvents, facilitating handling in aqueous or mixed-phase systems. This intermediate is valued for its role in producing specialized derivatives with potential biological activity. Proper storage under controlled conditions ensures prolonged shelf life and consistent performance in research and industrial processes.
4-(2,4-Dimethylphenoxy)anilinehydrochloride structure
937598-91-9 structure
Product Name:4-(2,4-Dimethylphenoxy)anilinehydrochloride
CAS No:937598-91-9
MF:C15H17NO
MW:227.301584005356
CID:2113812
PubChem ID:19627312
Update Time:2025-05-19

4-(2,4-Dimethylphenoxy)anilinehydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-(2,4-dimethylphenoxy)Benzenemethanamine
    • DXEHWMCHHBUTNW-UHFFFAOYSA-N
    • 4-(2,4-dimethylphenoxy)benzylamine
    • Benzenemethanamine, 4-(2,4-dimethylphenoxy)-
    • 1-[4-(2,4-DIMETHYLPHENOXY)PHENYL]METHANAMINE
    • SCHEMBL921987
    • DA-22914
    • AKOS000217931
    • 937598-91-9
    • (4-(2,4-Dimethylphenoxy)phenyl)methanamine
    • 4-(2,4-Dimethylphenoxy)anilinehydrochloride
    • Inchi: 1S/C15H17NO/c1-11-3-8-15(12(2)9-11)17-14-6-4-13(10-16)5-7-14/h3-9H,10,16H2,1-2H3
    • InChI Key: DXEHWMCHHBUTNW-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(CN)=CC=1)C1C=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 227.131014166g/mol
  • Monoisotopic Mass: 227.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2
  • XLogP3: 3

4-(2,4-Dimethylphenoxy)anilinehydrochloride Pricemore >>

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Additional information on 4-(2,4-Dimethylphenoxy)anilinehydrochloride

Professional Introduction to 4-(2,4-Dimethylphenoxy)anilinehydrochloride (CAS No. 937598-91-9)

4-(2,4-Dimethylphenoxy)anilinehydrochloride, a compound with the chemical identifier CAS No. 937598-91-9, is a significant molecule in the field of pharmaceutical chemistry and has garnered considerable attention due to its unique structural properties and potential biological activities. This compound belongs to the class of aniline derivatives, which are widely studied for their pharmacological effects. The presence of a hydrochloride salt form enhances its solubility and bioavailability, making it a valuable candidate for further research and development.

The molecular structure of 4-(2,4-Dimethylphenoxy)anilinehydrochloride consists of a phenyl ring substituted with two methyl groups at the 2- and 4-positions, linked to an aniline moiety which is further converted into its hydrochloride salt. This specific arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The hydrochloride form not only improves the compound's stability but also facilitates its dissolution in aqueous solutions, which is crucial for formulation development.

In recent years, there has been a growing interest in aniline derivatives due to their diverse applications in medicinal chemistry. Research has shown that these compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of 4-(2,4-Dimethylphenoxy)anilinehydrochloride make it particularly intriguing for further investigation. The dimethylphenoxy group can serve as a pharmacophore, interacting with specific binding sites on target proteins or enzymes.

One of the most compelling aspects of 4-(2,4-Dimethylphenoxy)anilinehydrochloride is its potential as a lead compound for drug discovery. Studies have demonstrated that modifications in the phenyl ring and aniline moiety can significantly alter the biological activity of these derivatives. The hydrochloride salt form enhances the compound's pharmacokinetic profile, making it more suitable for in vivo studies. This has led to several research groups exploring its potential in various therapeutic areas.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like 4-(2,4-Dimethylphenoxy)anilinehydrochloride more accurately. Molecular docking studies have shown that this compound can interact with multiple targets, including kinases and transcription factors, which are implicated in various diseases. These findings suggest that 4-(2,4-Dimethylphenoxy)anilinehydrochloride could be a versatile tool for developing novel therapeutic agents.

The synthesis of 4-(2,4-Dimethylphenoxy)anilinehydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the dimethylphenoxy group followed by conversion to the aniline derivative and then to the hydrochloride salt are critical steps in the synthesis process. Advanced synthetic techniques have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.

Quality control and analytical characterization are essential aspects of working with compounds like 4-(2,4-Dimethylphenoxy)anilinehydrochloride. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm the identity and purity of the compound. These analytical methods provide detailed information about the molecular structure and help ensure that the compound is suitable for further research.

The pharmacological evaluation of 4-(2,4-Dimethylphenoxy)anilinehydrochloride has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit certain enzymes and modulate signaling pathways associated with diseases such as cancer and inflammation. These findings have prompted researchers to explore its potential in clinical trials. The compound's favorable pharmacokinetic properties make it an attractive candidate for further development into a therapeutic agent.

The future directions for research on 4-(2,4-Dimethylphenoxy)anilinehydrochloride include exploring its mechanism of action in greater detail and investigating its potential in combination therapies. By understanding how this compound interacts with biological targets at a molecular level, researchers can design more effective derivatives with improved efficacy and reduced side effects. Additionally, studying its interactions with other drugs may reveal synergistic effects that could enhance therapeutic outcomes.

In conclusion, 4-(2,4-Dimethylphenoxy)anilinehydrochloride (CAS No. 937598-91-9) is a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for drug discovery efforts aimed at treating various diseases. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play a crucial role in the development of next-generation therapeutics.

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